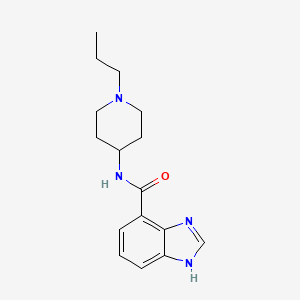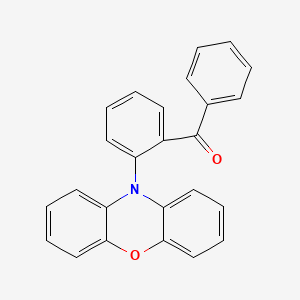
10-(2-benzoylphenyl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone typically involves the reaction of phenoxazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis and as a dye in dye-sensitized solar cells.
Biology: Investigated for its potential as an antioxidant and its role in biological systems.
Medicine: Explored for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenoxazine: The parent compound with a simpler structure.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its diverse applications in different scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C25H17NO2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2-phenoxazin-10-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO2/c27-25(18-10-2-1-3-11-18)19-12-4-5-13-20(19)26-21-14-6-8-16-23(21)28-24-17-9-7-15-22(24)26/h1-17H |
InChI Key |
WPDQDMCKEUPZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
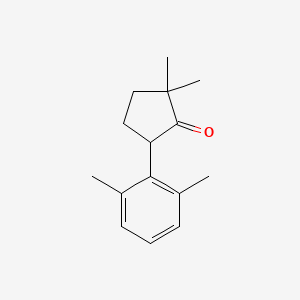
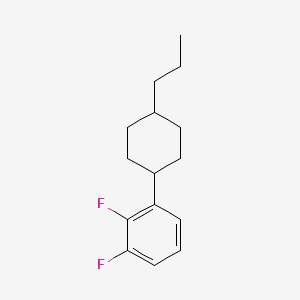
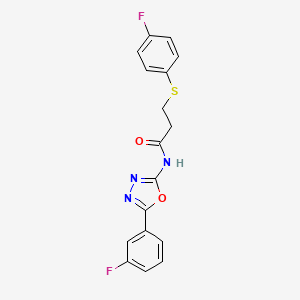
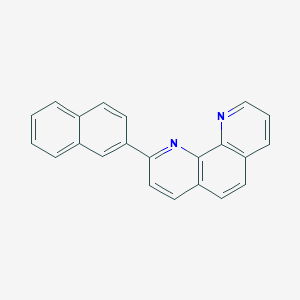
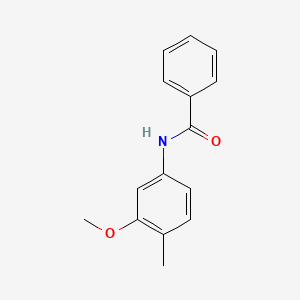
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
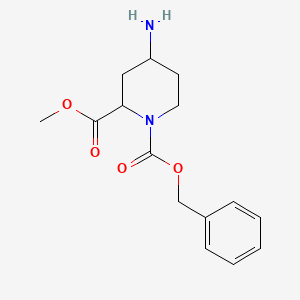
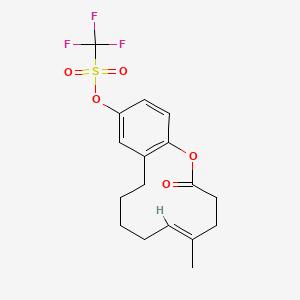
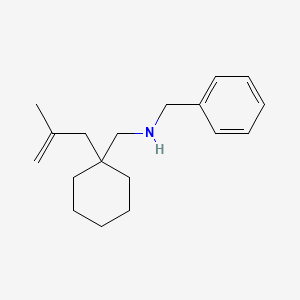
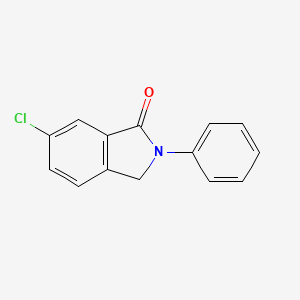
![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)
